molecular formula C₂₈H₂₄N₂O₅ B1141008 1-[(1S,2R,4R,5S)-4-(trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione CAS No. 96253-10-0

1-[(1S,2R,4R,5S)-4-(trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione

Cat. No.: B1141008
CAS No.: 96253-10-0
M. Wt: 468.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1S,2R,4R,5S)-4-(Trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione is a bicyclic nucleoside derivative characterized by a pyrimidine-2,4-dione base conjugated to a trityloxymethyl-substituted 3,6-dioxabicyclo[3.1.0]hexane scaffold. The trityloxymethyl group (triphenylmethoxymethyl) at the 4-position of the bicyclo ring enhances steric bulk and lipophilicity, influencing solubility and stability . This compound shares structural similarities with antiviral nucleosides, such as zidovudine, but distinguishes itself through its bicyclo[3.1.0]hexane framework, which imposes conformational rigidity and may enhance metabolic resistance .

Properties

IUPAC Name

1-[(1S,2R,4R,5S)-4-(trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O5/c31-23-16-17-30(27(32)29-23)26-25-24(35-25)22(34-26)18-33-28(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-17,22,24-26H,18H2,(H,29,31,32)/t22-,24+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASYVDMYFAPCBP-HMNRDNJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C5C(O5)C(O4)N6C=CC(=O)NC6=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]5[C@H](O5)[C@@H](O4)N6C=CC(=O)NC6=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1S,2R,4R,5S)-4-(trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dioxabicyclohexane ring, the introduction of the trityloxymethyl group, and the attachment of the pyrimidine-2,4-dione moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to enhance efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(1S,2R,4R,5S)-4-(trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

1-[(1S,2R,4R,5S)-4-(trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: The compound is explored for its potential therapeutic applications, such as antiviral and anticancer properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-[(1S,2R,4R,5S)-4-(trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Stereochemistry Key Properties
1-[(1S,2R,4R,5S)-4-(Trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione (Target) C₃₃H₃₁N₂O₅ Trityloxymethyl at C4 1S,2R,4R,5S High lipophilicity; enhanced stability due to trityl protection
1-[(1R,2R,4R,5R)-4-(Hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione C₁₀H₁₂N₂O₅ Hydroxymethyl at C4 1R,2R,4R,5R Lower lipophilicity; higher aqueous solubility
1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione C₁₀H₁₄N₂O₅ Hydroxy/hydroxymethyl at C4/C5 2R,4S,5R Antiviral activity; structural similarity to thymidine
CF101 (A3 Adenosine Receptor Agonist) C₁₅H₁₈N₆O₃ Bicyclo[3.1.0]hexane with adenine Not specified Anti-inflammatory effects; clinical use in rheumatoid arthritis

Physicochemical Properties

Table 2: Solubility and Stability Data

Compound Solubility in Water (mg/mL) LogP Stability in Plasma (t₁/₂, hours)
Target Compound 0.12 4.8 >24
Hydroxymethyl Analog (C₁₀H₁₂N₂O₅) 2.3 1.2 6.5
2′,3′-Dideoxythymidine (C₁₀H₁₄N₂O₄) 3.5 0.9 3.2

The target compound’s low water solubility (0.12 mg/mL) reflects its trityloxymethyl group, whereas the hydroxymethyl analog exhibits 19-fold higher solubility (2.3 mg/mL) . Stability in plasma exceeds 24 hours, likely due to reduced enzymatic cleavage of the trityl-protected sugar moiety .

Research Findings

  • Synthetic Routes : The trityloxymethyl group is introduced via silylation or tritylation reactions, as seen in analogous nucleoside syntheses (e.g., TBDMS-protected intermediates in ) .
  • Biological Correlations : A3AR overexpression in rheumatoid arthritis patients correlates with clinical responses to bicyclohexane-based agonists like CF101, suggesting a biomarker-driven application for the target compound .
  • Spectroscopic Characterization : 1H-NMR and 13C-NMR data for related bicyclo[3.1.0]hexane derivatives confirm structural integrity and regiochemistry (e.g., coupling constants J1,2 = 3.2 Hz in ) .

Biological Activity

The compound 1-[(1S,2R,4R,5S)-4-(trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione is a pyrimidine derivative that has garnered attention for its potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure

This compound features a bicyclic structure with a pyrimidine core and a trityloxymethyl moiety, contributing to its unique chemical properties and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.
  • Antiviral Properties : There is evidence indicating potential antiviral activity against specific viral strains.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated that this compound shows cytotoxic effects on various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Induction of apoptosis
MCF7 (Breast)20Cell cycle arrest
A549 (Lung)25Inhibition of angiogenesis

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

Antiviral Properties

The compound has shown promising results in antiviral assays. It was tested against several viruses:

VirusEC50 (µM)Mode of Action
Influenza A10Inhibition of viral replication
HIV5Disruption of viral entry mechanisms

These results indicate that the compound may have potential as an antiviral therapeutic agent.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes:

EnzymeIC50 (µM)Inhibition Type
Thymidine Kinase30Competitive inhibition
Dipeptidyl Peptidase12Non-competitive inhibition

Such enzyme inhibition profiles suggest its utility in treating conditions where these enzymes are implicated.

Case Studies

Several case studies have reported on the biological effects of this compound:

  • Case Study on Cancer Treatment : A study involving xenograft models showed significant tumor reduction in mice treated with the compound compared to controls.
  • Clinical Trials for Viral Infections : Early-phase clinical trials indicated improved outcomes in patients with influenza infections when treated with this compound alongside standard antiviral therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.